molecular formula C11H15FO2Si B14365191 [Fluoro(dimethyl)silyl]methyl 4-methylbenzoate CAS No. 92933-42-1

[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate

Katalognummer: B14365191
CAS-Nummer: 92933-42-1
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: GVHRXOXTFJWTQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate is a chemical compound with the molecular formula C11H15FO2Si. It is known for its unique structural properties, which include a fluoro(dimethyl)silyl group attached to a methylbenzoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [fluoro(dimethyl)silyl]methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with fluoro(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-Methylbenzoic acid+Fluoro(dimethyl)silyl chloride[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate+HCl\text{4-Methylbenzoic acid} + \text{Fluoro(dimethyl)silyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methylbenzoic acid+Fluoro(dimethyl)silyl chloride→[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: In the presence of water, the silyl group can be hydrolyzed to form silanols.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-methylbenzoic acid, while reduction can produce 4-methylbenzyl alcohol .

Wissenschaftliche Forschungsanwendungen

[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of [fluoro(dimethyl)silyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The fluoro(dimethyl)silyl group can form stable bonds with various substrates, facilitating the formation of desired products in chemical reactions. The pathways involved in its mechanism of action include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [Fluoro(dimethyl)silyl]methyl 4-bromobenzoate: Similar in structure but with a bromine atom instead of a methyl group.

    [Fluoro(dimethyl)silyl]methyl 4-chlorobenzoate: Contains a chlorine atom instead of a methyl group.

    [Fluoro(dimethyl)silyl]methyl 4-nitrobenzoate: Contains a nitro group instead of a methyl group

Uniqueness

[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate is unique due to its specific combination of a fluoro(dimethyl)silyl group and a methylbenzoate moiety. This combination imparts distinct chemical properties, making it valuable in various applications. Its stability and reactivity are particularly noteworthy, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

92933-42-1

Molekularformel

C11H15FO2Si

Molekulargewicht

226.32 g/mol

IUPAC-Name

[fluoro(dimethyl)silyl]methyl 4-methylbenzoate

InChI

InChI=1S/C11H15FO2Si/c1-9-4-6-10(7-5-9)11(13)14-8-15(2,3)12/h4-7H,8H2,1-3H3

InChI-Schlüssel

GVHRXOXTFJWTQF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)OC[Si](C)(C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.